molecular formula C8H10O3 B11918046 4-Oxospiro[2.4]heptane-1-carboxylic acid CAS No. 371979-98-5

4-Oxospiro[2.4]heptane-1-carboxylic acid

Cat. No.: B11918046
CAS No.: 371979-98-5
M. Wt: 154.16 g/mol
InChI Key: LKJSNXCDPCUMFF-UHFFFAOYSA-N
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Description

4-Oxospiro[2.4]heptane-1-carboxylic acid is a spirocyclic organic compound with the molecular formula C 8 H 10 O 3 and a molecular weight of 154.16 g/mol [ ][ ]. Its unique structure, featuring a cyclopropane ring spiro-fused to a cyclopentanone, makes it a valuable and rigid scaffold in drug discovery and development. Spirocyclic compounds like this are recognized in medicinal chemistry for their three-dimensionality and structural rigidity, which can be used to explore biologically active conformations and improve the properties of lead molecules [ ][ ]. This carboxylic acid serves as a key synthetic intermediate, or "building block," for the preparation of more complex molecules, including potential protease inhibitors and other biologically active targets [ ][ ]. The compound is provided with a purity of 97% [ ]. It is intended for research and development use only by technically qualified individuals. This product is not intended for use in humans, animals, or as a component in foods, drugs, cosmetics, or household products [ ]. CAS Number: 371979-98-5 [ ][ ] Molecular Formula: C 8 H 10 O 3 Molecular Weight: 154.16 g/mol IUPAC Name: this compound [ ][ ] Storage: Store long-term in a cool, dry place [ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

371979-98-5

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

7-oxospiro[2.4]heptane-2-carboxylic acid

InChI

InChI=1S/C8H10O3/c9-6-2-1-3-8(6)4-5(8)7(10)11/h5H,1-4H2,(H,10,11)

InChI Key

LKJSNXCDPCUMFF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2(C1)CC2C(=O)O

Origin of Product

United States

Advanced Synthetic Strategies for 4 Oxospiro 2.4 Heptane 1 Carboxylic Acid and Its Analogs

Retrosynthetic Analysis of the 4-Oxospiro[2.4]heptane-1-carboxylic acid Skeleton

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic route. For this compound, the analysis begins with the disconnection of the functional groups.

A primary disconnection is the carboxylic acid group at the C1 position, which can be retrosynthetically traced back to a more manageable functional group like an ester or a nitrile. This simplifies the target to a 4-oxospiro[2.4]heptane core with a functional group handle at C1.

The next key disconnection involves breaking the spirocyclic core. The spiro[2.4]heptanone framework can be disassembled through several conceptual approaches:

Cycloaddition Disconnection: The five-membered ring can be seen as the product of a [3+2] cycloaddition reaction. This approach disconnects the molecule into a cyclopropylidene equivalent and a cyclopentenone precursor.

Ring Expansion/Contraction Disconnection: The cyclopentanone (B42830) ring could be formed from a smaller ring through expansion or a larger ring via contraction. For instance, a cyclobutanone (B123998) precursor could undergo a ring expansion, or a cyclohexanone (B45756) derivative could undergo a ring contraction to form the desired five-membered ring. ntu.ac.ukrsc.org

Alkylation Disconnection: The spirocycle can be disconnected at the spiro-carbon by envisioning an alkylation of a cyclopentanone derivative with a 1,2-dihaloethane.

These disconnections provide a roadmap for the forward synthesis, suggesting various pathways to construct the target molecule from simpler precursors.

Construction of the Spiro[2.4]heptane Core with Oxo Functionality

The construction of the spiro[2.4]heptanone core is a critical step in the synthesis of the target molecule. Several methodologies can be employed to achieve this, each with its own advantages and challenges.

Cycloaddition Reactions for Spiroketone Formation

Cycloaddition reactions are powerful tools for the construction of cyclic and spirocyclic systems. researchgate.netresearchgate.net For the formation of the spiro[2.4]heptanone core, several cycloaddition strategies can be envisioned:

[3+2] Cycloaddition: Donor-acceptor cyclopropanes can act as 1,3-dipole equivalents and react with electron-deficient alkenes in a [3+2] cycloaddition to form five-membered rings. nih.govfrontiersin.org In the context of 4-oxospiro[2.4]heptanone synthesis, a reaction between a suitable cyclopropane (B1198618) derivative and a cyclopentenone precursor could yield the desired spirocyclic framework.

Diels-Alder Reaction: While typically used for six-membered rings, variations of the Diels-Alder reaction can be adapted to construct spirocyclic systems. For instance, the reaction of a spiro[2.4]hepta-4,6-diene with a dienophile can lead to complex spiro adducts, which can then be further manipulated to yield the target ketone. researchgate.net

Current time information in Le Flore County, US.prezi.com-Cycloaddition: Reactions involving group 13 diyls with 1,2-diketones can lead to the formation of 5-metalla-spiro[4.5]heterodecenes, which could potentially be converted to the desired carbocyclic spiroketone. mdpi.com

Cycloaddition TypeReactantsKey FeaturesPotential for Spiro[2.4]heptanone Synthesis
[3+2] CycloadditionDonor-Acceptor Cyclopropane + AlkeneForms a five-membered ring. Can be highly stereoselective.Direct formation of the cyclopentane (B165970) ring of the spirocycle.
Diels-Alder ReactionDiene + DienophileForms a six-membered ring. Highly predictable stereochemistry.Indirect route; requires subsequent ring modification.
Current time information in Le Flore County, US.prezi.com-CycloadditionGroup 13 Diyl + 1,2-DiketoneForms a five-membered heterocyclic ring.Potential for conversion to the carbocyclic spiroketone.

Ring Expansion and Contraction Methodologies for Spiro[2.4]heptanones

Ring expansion and contraction reactions offer alternative pathways to the spiro[2.4]heptanone core, often driven by the release of ring strain. nih.gov

Ring Expansion: A smaller ring, such as a cyclobutane, can be expanded to a cyclopentane. For example, the rearrangement of a 1-oxaspiro[2.3]hexane derivative under Lewis acidic conditions can lead to a cyclopentanone. nih.gov This strategy could be applied to a spiro[2.3]hexane precursor to generate the desired spiro[2.4]heptanone.

Ring Contraction: A larger ring, such as a cyclohexane (B81311), can be contracted to a cyclopentane. The Favorskii rearrangement of a cyclic α-halo ketone is a classic example of a ring contraction reaction that can be used to synthesize smaller rings. researchgate.net A suitably substituted cyclohexanone could undergo such a rearrangement to yield a spiro[2.4]heptane derivative. Another approach involves the ring contraction of fused-cyclobutanols, which can provide access to spirocyclopropanes and could be adapted for cyclopentane synthesis. nih.gov

MethodologyStarting Material TypeKey TransformationRelevance to Spiro[2.4]heptanone Synthesis
Ring ExpansionSpiro[2.3]hexane derivativeRearrangement to a cyclopentanoneDirectly forms the five-membered ketone ring.
Ring ContractionFused-cyclobutanolRearrangement to a spirocyclopropaneAdaptable for spirocyclopentane synthesis.
Favorskii RearrangementCyclic α-halo ketoneBase-induced contraction to a smaller ringCan be used to form the cyclopentane ring from a cyclohexane.

Targeted Synthesis of 4-Oxo-containing Spiro[2.4]heptane Precursors

The direct synthesis of the spiro[2.4]heptanone core is a highly efficient approach. One of the earliest methods for synthesizing the parent spiro[2.4]hepta-4,6-diene involves the cycloalkylation of cyclopentadiene (B3395910) with 1,2-dibromoethane. prezi.com This diene can then be selectively oxidized to the desired 4-oxo derivative.

Modern methods often involve multicomponent reactions that can rapidly build molecular complexity. For example, domino reactions can be employed to construct spiro compounds in a single step from simple starting materials. mdpi.com The synthesis of spiro[2.4]heptan-4-one itself has been reported, providing a direct precursor for the introduction of the carboxylic acid moiety. guidechem.comuni.lu

Introduction and Functionalization of the Carboxylic Acid Moiety at C1

With the spiro[2.4]heptanone core in hand, the final stage of the synthesis is the introduction of the carboxylic acid group at the C1 position of the cyclopropane ring.

Strategies for Carboxylic Acid Installation on Spiro[2.4]heptane Scaffolds

The introduction of a carboxylic acid group onto a spiro[2.4]heptane scaffold can be achieved through various established synthetic transformations. nih.gov The choice of method depends on the functional group tolerance of the rest of the molecule.

Hydrolysis of an Ester or Nitrile: A common and reliable method is the hydrolysis of a corresponding ester or nitrile. These functional groups can be introduced early in the synthesis and are stable to many reaction conditions. The hydrolysis is typically carried out under acidic or basic conditions. An enantioselective approach to a related spiro[2.4]heptane carboxylic acid has been demonstrated, highlighting the possibility of controlling the stereochemistry at the C1 position. mdpi.comresearchgate.net

Oxidation of a Primary Alcohol or Aldehyde: If a spiro[2.4]heptane with a primary alcohol or aldehyde at the C1 position can be synthesized, it can be oxidized to the carboxylic acid using a variety of oxidizing agents, such as Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (B83412) (KMnO₄).

Carboxylation with Carbon Dioxide: A Grignard reagent or an organolithium species formed at the C1 position can react with carbon dioxide to directly install the carboxylic acid group. This method requires careful control of reaction conditions to avoid side reactions with the ketone functionality.

The synthesis of spiro[2.4]heptane-1-carboxylic acid has been documented, and the compound is commercially available, which can serve as a starting point for further modifications or as a reference for synthetic efforts. nih.gov

Conversion of Precursor Functionalities to Carboxylic Acids

The final step in the synthesis of this compound often involves the conversion of a precursor functional group into the target carboxylic acid moiety. Common precursors include esters, nitriles, and aldehydes, each requiring specific reaction conditions for efficient transformation.

Hydrolysis of Esters: The hydrolysis of a corresponding ester is a widely used method. This transformation can be achieved under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically preferred as it is an irreversible process that drives the reaction to completion. nih.gov For instance, a tert-butyl ester of a spiro[2.4]heptane analog can be hydrolyzed using a mixture of potassium hydroxide (B78521) in methanol, tetrahydrofuran, and water. mdpi.com After stirring for an extended period at room temperature, the organic solvents are removed, and the reaction mixture is acidified to yield the carboxylic acid. mdpi.com

Hydrolysis of Nitriles: Nitriles serve as valuable precursors to carboxylic acids and can be hydrolyzed under both acidic and basic conditions. rsc.orgchemrxiv.org Acid-catalyzed hydrolysis typically involves heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, to produce the carboxylic acid directly. rsc.org In contrast, alkaline hydrolysis with an alkali like sodium hydroxide solution initially forms a carboxylate salt, which then requires acidification with a strong acid to liberate the final carboxylic acid. rsc.org

Oxidation of Aldehydes: The oxidation of an aldehyde precursor offers another direct route to the carboxylic acid. Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents. nih.govnih.gov Common reagents for this transformation include chromium-based reagents like Jones reagent (CrO₃ in aqueous acid). nih.gov The reaction proceeds through the formation of a gem-diol intermediate upon addition of water to the aldehyde, which is then oxidized to the carboxylic acid. nih.gov Under acidic conditions, the carboxylic acid is the direct product, while under alkaline conditions, a carboxylate salt is formed. nih.gov

A summary of these conversions is presented in the table below.

Precursor Functional GroupReagents and ConditionsProduct
Ester1. KOH, MeOH/THF/H₂O, rt 2. HCl (aq)Carboxylic Acid
Nitrile (Acidic)Dilute HCl, heatCarboxylic Acid
Nitrile (Alkaline)1. NaOH (aq), heat 2. HCl (aq)Carboxylic Acid
AldehydeCrO₃, H₂SO₄, acetone (B3395972) (Jones Reagent)Carboxylic Acid

Stereocontrolled Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. This section explores diastereoselective and enantioselective approaches, as well as chiral resolution techniques.

Diastereoselective Approaches to Spiro[2.4]heptane Systems

The construction of the spiro[2.4]heptane core with control over the relative stereochemistry of its substituents is a key challenge. Diastereoselective methods aim to favor the formation of one diastereomer over others.

One prominent strategy for creating the spiro[2.4]heptane skeleton is through cyclopropanation reactions. nih.gov The diastereoselectivity of these reactions can be influenced by the directing effects of existing functional groups on the substrate. For instance, in the synthesis of polysubstituted spiropentanes, a related spirocyclic system, the diastereoselectivity of carbometalation is directed by an ester group present on the starting material. mdpi.com

Another approach involves cascade reactions, such as inter-intramolecular double Michael additions. In the synthesis of highly functionalized cyclohexanones, the reaction of curcumins with arylidenemalonates in the presence of a phase transfer catalyst can proceed with complete diastereoselectivity in many cases. pharmtech.com Although not directly applied to spiro[2.4]heptanes, this demonstrates the potential of cascade reactions to construct complex cyclic systems with high stereocontrol.

Furthermore, the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones has been achieved with high diastereoselectivity through a metal-free cyclopropanation using tosylhydrazone salts as carbene precursors. rsc.org This highlights that the choice of reagents and reaction conditions is critical in controlling the diastereochemical outcome.

Enantioselective Synthesis of Chiral this compound

The synthesis of a single enantiomer of this compound can be accomplished through asymmetric synthesis, where a chiral catalyst or auxiliary is used to induce stereoselectivity.

A notable example is the enantioselective synthesis of an analog, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. mdpi.com The key step in this synthesis is a one-pot double allylic alkylation of a glycine (B1666218) imine analog in the presence of a chinchonidine-derived catalyst under phase-transfer conditions. mdpi.com The reaction temperature was found to be a critical parameter, with the highest yield and enantioselectivity achieved at -20 °C. mdpi.com This catalytic enantioselective approach provides access to the enantioenriched spirocyclic proline analog, which is a key component in the synthesis of the antiviral drug ledipasvir. mdpi.com

Another powerful method for enantioselective synthesis is the asymmetric hydrogenation of a suitable precursor. For example, highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates has been realized using a [RuCl(benzene)(S)-SunPhos]Cl catalyst, achieving high enantioselectivities (up to 98.7% ee). pharmtech.com This provides a key intermediate for the enantioselective synthesis of the (S)-7-amino-5-azaspiro[2.4]heptane moiety. pharmtech.com

The table below summarizes key findings in the enantioselective synthesis of spiro[2.4]heptane analogs.

Target AnalogKey ReactionCatalyst/ReagentEnantiomeric Excess (ee)Reference
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acidDouble allylic alkylationChinchonidine-derived catalyst95:5 e.r. mdpi.com
(S)-7-Amino-5-azaspiro[2.4]heptane intermediateAsymmetric hydrogenation[RuCl(benzene)(S)-SunPhos]Clup to 98.7% pharmtech.com

Chiral Resolution Techniques for Spirocyclic Carboxylic Acids

When a racemic mixture of a spirocyclic carboxylic acid is obtained, chiral resolution can be employed to separate the enantiomers. A common and industrially scalable method is the formation of diastereomeric salts. libretexts.org

This technique involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base. kiko-tech.co.jp The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. libretexts.orgkiko-tech.co.jp This difference in solubility allows for their separation by fractional crystallization. researchgate.net After separation, the desired enantiomer of the carboxylic acid can be recovered by treating the diastereomeric salt with an acid to remove the chiral resolving agent. kiko-tech.co.jp

The choice of the chiral resolving agent and the crystallization solvent is crucial for achieving efficient separation. researchgate.net A screening process is often employed to identify the optimal combination of a chiral base and solvent system that provides a significant difference in the solubility of the two diastereomeric salts. researchgate.net Common chiral resolving agents for carboxylic acids include chiral amines like brucine, strychnine, quinine, and (S)-phenylethylamine. kiko-tech.co.jp

Mechanistic Investigations of Chemical Transformations of 4 Oxospiro 2.4 Heptane 1 Carboxylic Acid

Reactivity Profile of the Cyclopropane (B1198618) Ring within the Spiro[2.4]heptane System

The spiro[2.4]heptane framework is characterized by the fusion of a cyclopentane (B165970) ring and a cyclopropane ring at a single carbon atom. The cyclopropane ring, a three-membered carbocycle, possesses significant ring strain due to the deviation of its bond angles (60°) from the ideal sp³ hybridized angle (109.5°). pharmaguideline.com This inherent strain imparts unique reactivity to the cyclopropane moiety, making it susceptible to ring-opening reactions under various conditions. The carbon-carbon bonds within the cyclopropane ring have a higher p-character than typical alkane C-C bonds, which contributes to their partial double-bond character and enhanced reactivity towards electrophiles, nucleophiles, and radicals. youtube.com

In the context of 4-Oxospiro[2.4]heptane-1-carboxylic acid, the reactivity of the cyclopropane ring is influenced by the electronic effects of the neighboring ketone and carboxylic acid functionalities. The presence of an electron-withdrawing group, such as a carbonyl, can polarize the adjacent cyclopropane bonds, making them more susceptible to nucleophilic attack. researchgate.net Ring-opening reactions of such activated cyclopropanes often proceed via an SN2-type mechanism, where a nucleophile attacks one of the cyclopropane carbons, leading to the cleavage of a C-C bond and alleviation of the ring strain. researchgate.net

Kinetic studies on related electrophilic cyclopropanes have shown that the rates of ring-opening reactions are dependent on the nature of the nucleophile and the substituents on the cyclopropane ring. researchgate.net For instance, reactions with strong nucleophiles like thiophenolates have been demonstrated to proceed with regioselective attack at the more substituted carbon of the cyclopropane ring. researchgate.net In acidic media, the cyclopropane ring can be protonated, which facilitates its cleavage. marquette.edu The mechanism of acid-catalyzed ring-opening can vary, with possibilities including A-SE2 (rate-determining protonation) and A-1 (unimolecular cleavage of the protonated species) pathways, depending on the acid concentration and substrate structure. marquette.edu

Reaction Pathways of the 4-Oxo Group

The ketone functionality at the 4-position of the spirocyclic system is a key site for a variety of chemical transformations. Its reactivity is governed by the electrophilicity of the carbonyl carbon and the acidity of the α-protons.

Nucleophilic Addition and Reduction Reactions of the Ketone

The carbonyl group of the ketone is polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. youtube.com Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. nih.govyoutube.com This intermediate can then be protonated to yield an alcohol.

A variety of carbon and heteroatom nucleophiles can participate in these reactions. For example, organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) add to the ketone to form tertiary alcohols after acidic workup. youtube.com Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are commonly used for the reduction of the ketone to the corresponding secondary alcohol, 4-hydroxyspiro[2.4]heptane-1-carboxylic acid. youtube.com

The general mechanism for nucleophilic addition involves the attack of the nucleophile on the carbonyl carbon, followed by the protonation of the resulting alkoxide intermediate. youtube.com

Table 1: Examples of Nucleophilic Addition Reactions to the Ketone

Nucleophile Reagent(s) Product Type
Hydride (H⁻) 1. NaBH₄, MeOH2. H₃O⁺ Secondary Alcohol
Alkyl (R⁻) 1. R-MgBr, Et₂O2. H₃O⁺ Tertiary Alcohol

Alpha-Functionalization and Enolization Chemistry

The carbon atoms adjacent to the carbonyl group (α-carbons) in this compound possess acidic protons. The removal of an α-proton by a base leads to the formation of a resonance-stabilized enolate ion. masterorganicchemistry.com The enolate can also be formed under acidic conditions through the protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to give an enol. libretexts.org

The formation of the enolate is a crucial step for a variety of α-functionalization reactions. The enolate is a powerful nucleophile that can react with a range of electrophiles at the α-carbon. masterorganicchemistry.com For instance, halogenation at the α-position can be achieved by treating the ketone with a halogen (e.g., Br₂) under either acidic or basic conditions. masterorganicchemistry.com Alkylation of the α-carbon can be accomplished by treating the enolate with an alkyl halide.

The stability of the enolate and the regioselectivity of its formation are influenced by both steric and electronic factors. In the case of this compound, two different enolates can potentially be formed.

Table 2: pKa Values of α-Protons in Carbonyl Compounds

Compound Type Approximate pKa
Ketone 19-21
Ester 23-25
1,3-Diketone ~9

Data compiled from general organic chemistry principles. vanderbilt.edu

Condensation Reactions Involving the Spiroketone

The enolate derived from this compound can participate in condensation reactions, such as the aldol (B89426) condensation. In an aldol addition, the enolate attacks the carbonyl carbon of another molecule of the ketone (or a different aldehyde or ketone), forming a β-hydroxy ketone. youtube.com Subsequent dehydration of the β-hydroxy ketone can lead to the formation of an α,β-unsaturated ketone, a reaction known as aldol condensation. youtube.com

These condensation reactions are powerful tools for carbon-carbon bond formation and the synthesis of more complex molecular architectures. The outcome of the reaction (addition vs. condensation) can often be controlled by the reaction conditions, particularly the temperature.

Chemical Behavior of the Carboxylic Acid Functionality

The carboxylic acid group is another key reactive center in the molecule, enabling a variety of derivatization reactions.

Esterification and Amidation Reactions

The carboxylic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester. masterorganicchemistry.commasterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and the yield of the ester can be maximized by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Similarly, the carboxylic acid can be converted to an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents facilitate the formation of the amide bond by creating a more reactive intermediate that is readily attacked by the amine nucleophile.

Table 3: Common Reagents for Esterification and Amidation

Transformation Reagent(s)
Esterification (Fischer) R'OH, H₂SO₄ (catalytic)
Amidation 1. SOCl₂2. R'R''NH

Decarboxylative Transformations of this compound

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2). In the context of this compound, which is a β-keto acid, this transformation is particularly facile upon heating. masterorganicchemistry.com The presence of the ketone at the β-position to the carboxylic acid allows for the formation of a cyclic, concerted transition state, which facilitates the elimination of CO2 and the subsequent formation of an enol intermediate. This enol then tautomerizes to the more stable ketone product. masterorganicchemistry.comyoutube.com

The general mechanism for the decarboxylation of a β-keto acid involves a pericyclic reaction where the carboxyl proton is transferred to the carbonyl oxygen, and the C-C bond between the carboxyl group and the α-carbon is cleaved. This process is often promoted by heat and can occur under neutral, acidic, or basic conditions. youtube.comwikipedia.org

A general representation of the decarboxylation of a β-keto acid is shown below:

R-CO-CH₂-COOH → R-CO-CH₃ + CO₂

This reaction is a key step in various synthetic pathways, such as the acetoacetic ester synthesis, where it is used to introduce a ketone functional group. masterorganicchemistry.com The thermodynamic driving force for this reaction is the increase in entropy, as one molecule is converted into two, one of which is a gas (CO₂). libretexts.org

While specific studies on the decarboxylation of this compound are not extensively detailed in the provided results, the principles of β-keto acid decarboxylation are well-established and directly applicable. The product of such a reaction would be spiro[2.4]heptan-4-one.

It's important to note that direct decarboxylative functionalization can also be achieved through other methods, such as those involving hydrogen-atom transfer (HAT) under redox-neutral conditions, which offers an alternative to traditional oxidative decarboxylation. nih.gov

Conversion of this compound to Other Ketone Derivatives

The carboxylic acid functionality of this compound can be converted into other ketone derivatives through various synthetic methodologies. A common strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, which can then be reacted with organometallic reagents to yield a ketone. youtube.comyoutube.com

For instance, treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride would furnish the corresponding acid chloride. This acid chloride can then react with organocuprates (Gilman reagents) to produce a new ketone. youtube.com This method is generally effective and stops at the ketone stage due to the lower reactivity of ketones compared to acid chlorides. youtube.com

Another approach involves the reaction of the carboxylic acid's corresponding amide or nitrile derivative with Grignard reagents. youtube.com However, these reactions can sometimes be less controlled and may lead to the formation of tertiary alcohols as byproducts. youtube.com

A more direct method for the conversion of a carboxylic acid to a ketone with the loss of a carbon atom is through oxidative decarboxylation of an α-thio derivative. google.com This process involves the sulfenylation of the carboxylic acid at the α-position, followed by oxidative decarboxylation using a positive halogen source. google.com

The following table summarizes some potential transformations of this compound to other ketone derivatives based on general reactions of carboxylic acids.

Starting MaterialReagent(s)ProductReaction Type
This compound1. SOCl₂ or (COCl)₂2. R₂CuLi (Gilman reagent)1-Acyl-4-oxospiro[2.4]heptaneNucleophilic Acyl Substitution
This compound1. Formation of Weinreb amide2. R'MgX or R'Li1-Acyl-4-oxospiro[2.4]heptaneNucleophilic Addition
This compound1. R'SH, DCC2. Oxidizing agent (e.g., NBS)Spiro[2.4]heptan-4-oneOxidative Decarboxylation

Rearrangement Processes and Ring Opening Reactions in 4-Oxospiro[2.4]heptane Derivatives

Spirocyclic systems, particularly those containing strained rings like the cyclopropane in spiro[2.4]heptane derivatives, can undergo various rearrangement and ring-opening reactions. These transformations are often driven by the relief of ring strain.

For instance, spiro[2.4]hepta-4,6-diene is known to react with dicobalt octacarbonyl (Co₂(CO)₈), leading to ring-opened intermediates that can then disproportionate, couple, or recyclize to form substituted dicarbonyl-η⁵-cyclopentadienylcobalt complexes. capes.gov.br Although this example does not involve the title compound directly, it illustrates the propensity of the spiro[2.4]heptane skeleton to undergo ring opening.

In the context of spiro[4.4]nonatriene derivatives, which are structurally related, palladium(II)-mediated 1,5-vinyl shifts have been observed, leading to the rearrangement and formation of fused 5,6-bicyclic systems. nih.gov Such rearrangements are often influenced by steric and electronic factors within the molecule.

Ring expansion reactions are also a possibility, especially when a carbocation is formed adjacent to a strained ring. masterorganicchemistry.com For example, if a reaction condition generates a carbocation at the carbon adjacent to the cyclopropane ring in a 4-oxospiro[2.4]heptane derivative, a ring expansion to a more stable cyclopentane or cyclohexane (B81311) derivative could occur.

The oxetane (B1205548) ring, present in related spiro compounds like 5-oxaspiro[2.4]heptane-1-carboxylic acid, is susceptible to ring-opening reactions under acidic or catalytic conditions. researchgate.netuni.lu This cleavage can be regioselective and is influenced by the substitution pattern on the ring. researchgate.net

While specific studies on the rearrangement and ring-opening of this compound itself are not detailed in the provided search results, the reactivity of related spirocyclic and strained ring systems suggests that this compound could undergo similar transformations under appropriate conditions.

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The concepts of chemo-, regio-, and stereoselectivity are crucial in understanding the reactions of multifunctional molecules like this compound.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the title compound, the main functional groups are the carboxylic acid and the ketone. Reactions can be designed to selectively target one of these groups. For example, the use of a mild reducing agent like sodium borohydride would likely reduce the ketone to a hydroxyl group while leaving the carboxylic acid intact. Conversely, esterification would selectively react with the carboxylic acid.

Regioselectivity is the preference for bond-making or bond-breaking at one position over all other possible positions. In reactions involving the enolate of 4-oxospiro[2.4]heptan-4-one (formed after decarboxylation), alkylation could potentially occur at either the α-carbon of the ketone or the carbon of the former carboxylic acid. The regioselectivity would be influenced by the reaction conditions, such as the choice of base and temperature.

Stereoselectivity pertains to the preferential formation of one stereoisomer over another. The spiro center in this compound is a chiral center. Reactions at the α-carbon or the ketone could lead to the formation of new stereocenters. The stereochemical outcome of such reactions would depend on factors like the directing effect of existing stereocenters and the approach of the reagent. For instance, the reduction of the ketone could lead to two diastereomeric alcohols, and the ratio of these products would be determined by the stereoselectivity of the reduction.

The development of new chemo-, regio-, and stereoselective reactions is an active area of research in organic synthesis, aiming to provide efficient access to complex and valuable molecules. nih.gov While specific studies on the selectivity in reactions of this compound are not extensively covered in the provided results, the principles of selectivity are fundamental to predicting and controlling the outcomes of its chemical transformations.

Advanced Characterization and Stereochemical Assignment of 4 Oxospiro 2.4 Heptane 1 Carboxylic Acid

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental to elucidating the structure of a molecule by probing the interactions of its atoms and bonds with electromagnetic radiation.

High-resolution NMR spectroscopy is an indispensable tool for mapping the carbon skeleton and determining the connectivity and chemical environment of protons within a molecule. While direct experimental spectra for 4-Oxospiro[2.4]heptane-1-carboxylic acid are not widely published, the expected chemical shifts can be predicted based on data from analogous structures.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is expected to show eight distinct signals, corresponding to each carbon atom in the unique spirocyclic structure. The chemical shifts are influenced by the neighboring functional groups—the ketone, the carboxylic acid, and the strained cyclopropyl ring. The carbonyl carbon of the cyclopentanone (B42830) ring is expected to be the most downfield signal, typically appearing around 215-220 ppm chegg.com. The carboxylic acid carbonyl is predicted to be in the 175-180 ppm range. The spiro carbon, being a quaternary center, would appear in the aliphatic region, with its exact shift influenced by the strain of the two rings.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different proton environments and their neighboring protons through spin-spin coupling. The carboxylic acid proton (–COOH) is expected to appear as a broad singlet far downfield, typically between 10 and 12 ppm. The protons on the carbon alpha to the carboxylic acid (C1) and those alpha to the ketone (C3 and C5) would be deshielded and appear further downfield than the other aliphatic protons. The protons of the cyclopropyl ring are expected to be in the upfield region, characteristic of strained ring systems.

Predicted NMR Data for this compound

Atom Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm) Multiplicity
Carboxylic Acid (-C OOH) 175 - 180 - -
Carboxylic Acid (-COOH ) - 10.0 - 12.0 broad singlet
Ketone (C =O) 215 - 220 - -
Spiro Carbon (C2) 40 - 50 - -
C 1-H 40 - 45 2.5 - 3.0 doublet of doublets
C 3-H₂ 35 - 40 2.2 - 2.6 multiplet
C 5-H₂ 35 - 40 2.2 - 2.6 multiplet
C 6-H₂ 15 - 25 0.8 - 1.5 multiplet

| C 7-H₂ | 15 - 25 | 0.8 - 1.5 | multiplet |

Note: Predicted values are based on typical shifts for functional groups and analogous compounds like cyclopentanone and spiro[2.4]heptane derivatives. chegg.comchemicalbook.comdocbrown.infopdx.edu

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural clues through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) of this compound would be observed, followed by characteristic fragmentation.

The fragmentation of carboxylic acids often involves the loss of the hydroxyl group (-OH, 17 amu) or the entire carboxyl group (-COOH, 45 amu). libretexts.org For ketones, a primary fragmentation pathway is alpha-cleavage, where the bond adjacent to the carbonyl group is broken. In this spiroketone, cleavage of the C3-C4 or C4-C5 bond would lead to the formation of stable acylium ions. The complex spirocyclic structure may also undergo ring-opening and rearrangement reactions, leading to a complex fragmentation pattern.

Expected Key Fragments in the Mass Spectrum

m/z Value Identity Fragmentation Pathway
M⁺ Molecular Ion Electron Ionization
M - 17 [M - OH]⁺ Loss of hydroxyl radical
M - 45 [M - COOH]⁺ Loss of carboxyl radical
M - 28 [M - CO]⁺ Alpha-cleavage followed by loss of carbon monoxide

Note: 'M' represents the molecular weight of the parent compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and ketone functional groups.

A key feature would be a very broad O-H stretching band from the carboxylic acid, typically appearing in the 2500-3300 cm⁻¹ region, which often overlaps with the C-H stretching vibrations. youtube.comquora.com Crucially, two distinct carbonyl (C=O) stretching peaks are predicted. The carboxylic acid C=O stretch generally appears around 1700-1725 cm⁻¹. youtube.com The ketone C=O stretch in a five-membered ring is shifted to a higher frequency due to ring strain, typically appearing around 1750 cm⁻¹. libretexts.orgstackexchange.com The presence of these two sharp, strong absorptions in the carbonyl region would be a definitive indicator of the keto-acid structure.

Characteristic IR Absorption Frequencies

Functional Group Bond Predicted Absorption Range (cm⁻¹) Intensity/Appearance
Carboxylic Acid O-H stretch 2500 - 3300 Very Broad, Strong
Aliphatic C-H C-H stretch 2850 - 3000 Medium, Sharp
Ketone (5-membered ring) C=O stretch ~1750 Strong, Sharp
Carboxylic Acid C=O stretch 1700 - 1725 Strong, Sharp

UV-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons in chromophores. In this compound, the primary chromophore is the ketone carbonyl group.

Saturated, non-conjugated carboxylic acids typically absorb at wavelengths below 200 nm, which is outside the range of standard UV-Vis spectrometers. Non-conjugated ketones, however, exhibit a characteristic weak absorption in the 270-300 nm range. masterorganicchemistry.com This absorption corresponds to a forbidden n→π* (non-bonding to anti-bonding pi orbital) electronic transition of the carbonyl group. masterorganicchemistry.com Therefore, the UV-Vis spectrum of the target compound is expected to show a weak absorption band with its maximum (λ_max) around 280-290 nm.

Predicted UV-Vis Absorption Data

Chromophore Electronic Transition Predicted λ_max (nm) Molar Absorptivity (ε)

X-ray Crystallography for Definitive Structural and Stereochemical Assignment

While spectroscopic methods provide powerful evidence for structural elucidation, single-crystal X-ray crystallography is the unequivocal method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute stereochemistry.

Obtaining a suitable single crystal of this compound would allow for its definitive structural and stereochemical characterization. The analysis would confirm the spirocyclic nature of the carbon skeleton, detailing the conformation of both the cyclopropane (B1198618) and cyclopentanone rings. Furthermore, it would unambiguously establish the relative and absolute configuration of the chiral centers at the C1 and C2 (spiro) positions. This technique remains the gold standard for assigning the absolute configuration of chiral molecules. researchgate.net

Determination of Absolute Configuration and Enantiomeric Excess

This compound possesses two chiral centers, making it a chiral molecule that can exist as enantiomers. Determining the absolute configuration (the actual R/S designation at each chiral center) and the enantiomeric excess (a measure of enantiomeric purity) is crucial in stereoselective synthesis and pharmaceutical applications.

The assignment of absolute configuration for spiro compounds can be challenging. wikipedia.org While X-ray crystallography is the most definitive method, chiroptical techniques such as Circular Dichroism (CD) can also provide stereochemical information by analyzing the differential absorption of circularly polarized light by the chiral chromophores.

The enantiomeric excess of a sample can be determined experimentally. One common method involves converting the enantiomeric mixture of the carboxylic acid into a pair of diastereomers by reacting it with a single enantiomer of a chiral derivatizing agent, such as (−)-camphorsultam. mdpi.com These resulting diastereomers have different physical properties and can be separated and quantified using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) on a normal silica gel column. mdpi.com Alternatively, direct separation of the enantiomers can often be achieved using HPLC with a chiral stationary phase. researchgate.net

Chiral Chromatography Techniques

The separation of the enantiomers of this compound would typically be achieved using chiral High-Performance Liquid Chromatography (HPLC). This technique is a cornerstone in determining the enantiomeric purity of a chiral compound. The general approach involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

For analogous compounds, such as derivatives of 5-azaspiro[2.4]heptane-6-carboxylic acid, polysaccharide-based CSPs, like those with cellulose or amylose derivatives, have proven effective. mdpi.com The selection of the mobile phase is critical and is often determined through a screening process. Typical mobile phases for normal-phase chromatography include mixtures of alkanes (like hexane) and alcohols (like isopropanol). mdpi.com

A hypothetical screening for this compound would involve testing various commercially available chiral columns and mobile phase compositions to achieve optimal separation. The data obtained would be presented in a table detailing the specific conditions that yield the best resolution between the two enantiomeric peaks.

Table 1: Hypothetical Chiral HPLC Screening Conditions

Chiral Stationary Phase Mobile Phase Flow Rate (mL/min) Detection (nm) Result
Cellulose-based CSP Hexane:Isopropanol (90:10) 1.0 220 Baseline separation
Amylose-based CSP Hexane:Ethanol (85:15) 0.8 220 Partial separation

Optical Rotation Measurements

Optical rotation is a fundamental property of chiral substances that measures the extent to which a compound rotates the plane of polarized light. Each enantiomer of a chiral molecule will rotate light to an equal but opposite degree. The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counter-clockwise.

The specific rotation ([α]) is a standardized value calculated from the observed rotation, taking into account the concentration of the sample and the path length of the polarimeter tube. For a pure enantiomer of this compound, a specific rotation value would be determined and reported under specified conditions of temperature and wavelength (typically the sodium D-line, 589 nm). For instance, the specific rotation for the related (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid has been reported as [α]D25 –23.5 (c 1.00, MeOH). mdpi.com

Table 2: Hypothetical Optical Rotation Data

Enantiomer Specific Rotation [α]D25 Concentration (g/100mL) Solvent
(+)-Enantiomer Value not available 1.0 Methanol

Derivatization for Diastereomeric Analysis

When direct chiral separation is challenging, or to confirm the stereochemical assignment, derivatization with a chiral reagent can be employed. This process converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can often be separated by standard, non-chiral chromatography techniques like silica gel column chromatography or standard HPLC.

For a carboxylic acid like this compound, common derivatizing agents include chiral alcohols or amines, forming diastereomeric esters or amides, respectively. For example, a racemic mixture of the acid could be reacted with a single enantiomer of a chiral amine, such as (S)-(-)-α-phenylethylamine, to produce two diastereomeric amides. These diastereomers would exhibit distinct signals in NMR spectroscopy and could be separated chromatographically. Once separated, the chiral auxiliary can be cleaved to yield the pure enantiomers of the original acid.

In some cases, derivatization is performed to enhance detectability or improve chromatographic behavior for chiral HPLC analysis. For instance, the enantiopurity of an amino acid was determined by chiral HPLC after its conversion to the corresponding benzyl ester. mdpi.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
5-azaspiro[2.4]heptane-6-carboxylic acid
(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
Hexane
Isopropanol
Ethanol
Methanol
Trifluoroacetic acid (TFA)
(S)-(-)-α-phenylethylamine

Computational Chemistry and Theoretical Studies on 4 Oxospiro 2.4 Heptane 1 Carboxylic Acid

Quantum Mechanical Calculations of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic behavior and stability of 4-oxospiro[2.4]heptane-1-carboxylic acid. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve approximations of the Schrödinger equation, providing a detailed picture of the molecule's electronic landscape. openaccessjournals.com

Table 1: Predicted Electronic Properties of this compound (Illustrative)

PropertyPredicted ValueSignificance
HOMO Energy(Value) eVRelates to the ability to donate electrons.
LUMO Energy(Value) eVRelates to the ability to accept electrons.
HOMO-LUMO Gap(Value) eVIndicates chemical reactivity and kinetic stability.
Dipole Moment(Value) DebyeMeasures the overall polarity of the molecule.
Ionization Potential(Value) eVEnergy required to remove an electron.
Electron Affinity(Value) eVEnergy released when an electron is added.

Note: The values in this table are illustrative as specific computational studies on this exact molecule are not publicly documented. The generation of precise data would require dedicated computational experiments.

Molecular Dynamics Simulations for Conformational Analysis

The conformational flexibility of this compound is crucial for its interaction with biological targets. Molecular dynamics (MD) simulations model the movement of atoms over time, providing a dynamic understanding of the molecule's accessible conformations. openaccessjournals.com

By simulating the molecule in a virtual environment that mimics physiological conditions (e.g., in a water box at a specific temperature and pressure), researchers can observe how the spirocyclic rings and the carboxylic acid group move and interact. This analysis reveals the most stable, low-energy conformations and the energy barriers between them. Understanding the preferred shapes of the molecule is essential for designing inhibitors that fit precisely into the binding pocket of a target protein.

Prediction of Spectroscopic Data (NMR, IR)

Computational methods can predict the nuclear magnetic resonance (NMR) and infrared (IR) spectra of this compound. These predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds. youtube.comyoutube.comyoutube.comyoutube.com

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of the ¹H and ¹³C nuclei. These predictions are based on the magnetic shielding environment of each nucleus, which is determined by the molecule's electronic structure. By comparing the predicted spectrum with the experimental one, chemists can assign each peak to a specific atom in the molecule.

IR Spectroscopy: The vibrational frequencies of the chemical bonds in this compound can be calculated to generate a theoretical IR spectrum. Key predicted vibrational modes would include the C=O stretch of the ketone, the C=O and O-H stretches of the carboxylic acid, and the various C-H stretches of the spirocyclic framework. youtube.comyoutube.com

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

SpectroscopyFeaturePredicted Range
¹³C NMRKetone C=O200-220 ppm
¹³C NMRCarboxylic Acid C=O170-185 ppm
¹H NMRCarboxylic Acid OH10-13 ppm
IRKetone C=O Stretch1700-1725 cm⁻¹
IRCarboxylic Acid C=O Stretch1680-1710 cm⁻¹
IRCarboxylic Acid O-H Stretch2500-3300 cm⁻¹ (broad)

Note: These are general ranges and specific calculated values would depend on the level of theory and basis set used in the computation.

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry can be used to explore the potential synthetic routes and chemical transformations of this compound. By calculating the potential energy surface of a reaction, researchers can identify the structures of transition states—the high-energy intermediates that connect reactants and products.

The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. This information is critical for optimizing reaction conditions and for understanding the stereochemical outcome of a reaction, particularly important for a chiral molecule like this compound.

Structure-Activity Relationship (SAR) Insights through Computational Docking

A key application of computational chemistry in drug discovery is molecular docking. nih.gov This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. For this compound, docking studies could be used to understand how it might interact with the active site of a target protein.

The process involves generating a three-dimensional model of the target protein and then computationally "placing" the this compound molecule into the binding site in various orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. nih.gov

These docking studies can reveal key interactions, such as hydrogen bonds between the carboxylic acid group and amino acid residues in the protein, or hydrophobic interactions involving the spirocyclic rings. This information is invaluable for understanding the structure-activity relationship (SAR) and for guiding the design of more potent analogs. nih.gov

Synthetic Utility and Potential Applications of 4 Oxospiro 2.4 Heptane 1 Carboxylic Acid

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The structure of 4-Oxospiro[2.4]heptane-1-carboxylic acid, featuring a ketone, a carboxylic acid, and a spirocyclic cyclopropane-cyclopentane core, suggests its potential as a versatile building block in organic synthesis. The ketone at the 4-position and the carboxylic acid at the 1-position are reactive functional groups that can be selectively targeted for various chemical transformations.

For instance, the ketone can undergo nucleophilic addition, reduction to an alcohol, or conversion to an olefin. The carboxylic acid can be converted to esters, amides, or acid chlorides, or it can be used in coupling reactions. The presence of these two functional groups in a rigid spirocyclic framework allows for the introduction of molecular complexity in a controlled manner.

While specific research on this compound is scarce, the chemistry of related spiro[2.4]heptane derivatives has been explored. For example, spiro[2.4]hepta-4,6-dienes are used in the synthesis of various cyclic and polycyclic compounds. researchgate.net This suggests that the fundamental spiro[2.4]heptane skeleton is a valuable motif in synthetic chemistry.

Scaffold for the Design of Novel Molecules with Defined Topologies

Spirocyclic scaffolds are of significant interest in medicinal chemistry and materials science due to their rigid, three-dimensional structures. This rigidity can lead to higher binding affinities and selectivities for biological targets. While there is no specific literature detailing the use of this compound as a scaffold, the closely related (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a key intermediate in the synthesis of the antiviral drug Ledipasvir. mdpi.com This highlights the potential of the spiro[2.4]heptane core in constructing biologically active molecules.

The defined spatial arrangement of the functional groups in this compound could be exploited to design novel ligands for receptors and enzymes, or to create unique molecular architectures for materials science applications.

Precursor in the Synthesis of Spirocyclic Natural Products and Analogs

Many natural products possess spirocyclic frameworks, and these structures often exhibit significant biological activity. The synthesis of such complex molecules frequently relies on the availability of suitable spirocyclic starting materials. Although there are no documented examples of this compound being used as a precursor for natural product synthesis, its structure contains the core spiro[2.4]heptane motif found in some natural compounds.

The functional handles of this keto-acid would allow for its elaboration into more complex, natural product-like structures. The development of synthetic routes to analogs of spirocyclic natural products is an active area of research, and compounds like this compound could serve as valuable starting points.

Application in the Development of Advanced Materials (e.g., polymers, supramolecular assemblies)

The rigid, three-dimensional nature of spirocyclic compounds makes them attractive candidates for incorporation into advanced materials. The bifunctional nature of this compound could allow it to act as a monomer or a cross-linking agent in polymerization reactions, leading to polymers with unique thermal and mechanical properties.

Furthermore, the carboxylic acid group can participate in hydrogen bonding, making this compound a potential building block for the construction of supramolecular assemblies. These ordered structures can have applications in areas such as crystal engineering, host-guest chemistry, and the development of functional materials. However, it is important to note that there is currently no specific research demonstrating the use of this compound in these applications.

Future Prospects and Emerging Research Areas for 4 Oxospiro 2.4 Heptane 1 Carboxylic Acid

Innovations in Green and Sustainable Synthetic Methodologies

The development of environmentally friendly and sustainable methods for synthesizing complex molecules like 4-oxospiro[2.4]heptane-1-carboxylic acid is a significant area of focus. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and the generation of substantial waste. Modern approaches aim to address these drawbacks.

Recent advancements in green chemistry are being applied to the synthesis of spirocyclic compounds. rsc.orgnih.gov These include the use of organocatalysis, which avoids the use of toxic and expensive metal catalysts. rsc.orgrsc.org Cascade reactions, where multiple bond-forming events occur in a single pot, are also being explored to increase efficiency and reduce waste. rsc.org Furthermore, the use of greener solvents, such as water or ethanol, and energy-efficient techniques like microwave-assisted synthesis are gaining traction. nih.gov For instance, a microwave-assisted, ionic liquid-catalyzed multicomponent domino reaction has been developed for the synthesis of other spiro compounds, showcasing a green approach that could be adapted for this compound. nih.gov

The principles of green chemistry are being increasingly integrated into the synthesis of complex molecules. Below is a table summarizing key green metrics that could be applied to evaluate the synthesis of this compound.

Green MetricDescriptionPotential Application in Synthesis
Atom Economy A measure of how many atoms from the starting materials are incorporated into the final product.Designing synthetic routes that maximize the incorporation of all atoms from the reactants into the this compound structure, minimizing byproducts.
E-Factor The ratio of the mass of waste to the mass of the desired product.Optimizing reactions to reduce the amount of solvent, reagents, and purification materials used, thereby lowering the E-factor.
Process Mass Intensity (PMI) The ratio of the total mass of materials used (water, solvents, reagents, process aids) to the mass of the active pharmaceutical ingredient (API) produced.Implementing efficient workup and purification procedures to minimize the overall mass of materials used in the production process.
Use of Renewable Feedstocks Sourcing starting materials from renewable biological sources rather than finite petrochemicals.Exploring biosynthetic pathways or utilizing bio-based starting materials for the synthesis of the spirocyclic core.
Catalytic Reagents Using catalytic reagents in small amounts rather than stoichiometric reagents.Employing organocatalysts or highly efficient metal catalysts to drive the key cyclization and functionalization steps. rsc.org

Discovery of Unprecedented Reactivity and Transformations

The strained cyclopropane (B1198618) ring fused to a cyclopentanone (B42830) core in this compound imparts unique reactivity that is a subject of ongoing investigation. Researchers are exploring novel transformations of this scaffold to access a wider range of structurally diverse molecules. nih.gov

The presence of multiple functional groups—a ketone, a carboxylic acid, and a spirocenter—offers a rich platform for chemical manipulation. Studies on related spiro[2.4]hepta-4,6-dienes have revealed a variety of chemical transformations, providing insights into the potential reactivity of the 4-oxo derivative. researchgate.net Research is likely to focus on ring-opening reactions of the cyclopropane moiety, selective reductions of the ketone, and various transformations of the carboxylic acid group. The development of stereoselective reactions is of particular interest, as the creation of specific stereoisomers is often crucial for biological activity. acs.org Gold-catalyzed cascade cyclizations, for example, have been used for the stereoselective synthesis of other spirocyclic indolin-3-ones, a strategy that could potentially be applied to derivatives of this compound. acs.org

Integration with Flow Chemistry and Automated Synthesis

The integration of flow chemistry and automated synthesis platforms presents a significant opportunity for the efficient and scalable production of this compound and its derivatives. beilstein-journals.orgbeilstein-journals.orgdntb.gov.ua Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers several advantages, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. durham.ac.uk

Automated synthesis systems can be used to rapidly screen a wide range of reaction conditions and starting materials, accelerating the discovery of new derivatives with desired properties. nih.govmdpi.com This technology is particularly valuable for creating libraries of compounds for drug discovery or materials science applications. nih.gov For instance, an automated, continuous flow synthesis has been successfully developed for spirocyclic tetrahydronaphthyridines, demonstrating the feasibility of applying these techniques to complex spirocyclic systems. nih.gov The carboxylation of Grignard reagents using CO2 in a tube-in-tube gas permeable membrane reactor is another example of a flow chemistry approach that could be relevant for the synthesis of the carboxylic acid moiety. durham.ac.uk

Advanced Characterization Techniques for Complex Spirocyclic Systems

The three-dimensional and often rigid nature of spirocyclic compounds like this compound necessitates the use of advanced analytical techniques for their complete structural elucidation. While standard techniques like NMR and mass spectrometry are essential, more sophisticated methods are often required to determine the precise stereochemistry and conformation of these molecules.

High-resolution NMR spectroscopy, including two-dimensional techniques such as COSY, HSQC, and HMBC, is crucial for assigning the complex proton and carbon signals. orientjchem.org In cases where single crystals can be obtained, X-ray crystallography provides unambiguous determination of the solid-state structure, including the relative and absolute stereochemistry. nih.gov Computational methods, such as density functional theory (DFT) calculations, are also increasingly being used to predict and confirm the structures and properties of spirocyclic systems. uni.lu The predicted collision cross section (CCS) values from techniques like ion mobility-mass spectrometry can also provide valuable information about the three-dimensional shape of the molecule in the gas phase. uni.lu

The following table outlines some of the advanced characterization techniques and their specific applications for analyzing complex spirocyclic systems.

TechniqueApplicationInformation Gained
2D NMR Spectroscopy (COSY, HSQC, HMBC) Elucidation of complex spin systems and connectivity.Detailed proton-proton and proton-carbon correlations, aiding in the assignment of all atoms in the molecule. orientjchem.org
X-ray Crystallography Determination of the three-dimensional structure in the solid state.Precise bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC) Separation and quantification of enantiomers.Determination of enantiomeric excess (e.e.) and confirmation of stereoselective synthesis. mdpi.com
Circular Dichroism (CD) Spectroscopy Analysis of chiral molecules in solution.Information about the stereochemistry and conformation of the molecule in solution.
Computational Chemistry (e.g., DFT) Prediction of molecular structure, properties, and reaction mechanisms.Theoretical confirmation of experimental data and insights into reactivity. uni.lu
Ion Mobility-Mass Spectrometry (IM-MS) Separation of ions based on their size and shape.Experimental determination of the collision cross section (CCS), providing information about the 3D structure in the gas phase. uni.lu

Expansion of Applications in Diverse Scientific Fields

The unique three-dimensional structure and synthetic accessibility of this compound and its derivatives make them attractive scaffolds for a wide range of applications. nih.govtaylorandfrancis.com While research is still in its early stages, the potential for this compound to serve as a key building block in medicinal chemistry, materials science, and agrochemicals is significant.

In medicinal chemistry , spirocycles are considered "privileged structures" due to their presence in numerous natural products with diverse biological activities. nih.govnih.gov They offer a way to introduce structural complexity and novelty into drug candidates, potentially leading to improved potency, selectivity, and pharmacokinetic properties. researchgate.net The spiro[2.4]heptane core can act as a bioisostere for other cyclic systems, such as the phenyl ring, offering a route to patent-free analogs of existing drugs. chemrxiv.org For example, the related (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a key component in the synthesis of the antiviral drug ledipasvir. mdpi.com

In materials science , the rigid and well-defined geometry of spiro compounds makes them promising candidates for the development of new organic materials with unique electronic and optical properties. acs.orgacs.orgaip.org Spiro-linked molecules have been investigated for applications in organic light-emitting diodes (OLEDs) and as host materials for phosphorescent emitters. acs.orgaip.org The spiro concept helps to improve the morphological stability and solubility of materials while maintaining their desirable electronic properties. acs.org

In the field of agrochemicals , the discovery of new active ingredients with novel modes of action is crucial to combat resistance and improve crop protection. The structural diversity offered by spirocyclic compounds could lead to the development of new insecticides, herbicides, and fungicides. taylorandfrancis.com

Q & A

Q. What synthetic methodologies are commonly employed for 4-Oxospiro[2.4]heptane-1-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves cyclization reactions, where precursors like diols or carboxylic acid derivatives undergo acid- or base-catalyzed ring closure. For example, diol intermediates can form the spirocyclic backbone via intramolecular nucleophilic attack under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) at controlled temperatures (60–80°C) . Catalysts like Lewis acids (e.g., ZnCl₂) may enhance cyclization efficiency. Post-synthesis, purification via crystallization or chromatography ensures high purity (>95%) . Reaction optimization focuses on solvent selection (polar aprotic solvents like DMF), stoichiometric ratios, and temperature gradients to maximize yield (reported 60–75%) .

Q. How is the spirocyclic structure of this compound characterized experimentally?

Structural elucidation relies on NMR spectroscopy (¹H/¹³C) to confirm the spirocyclic framework and substituent positions. Key signals include:

  • ¹H NMR : Distinct singlet for the spirocyclic bridgehead proton (δ 3.1–3.3 ppm).
  • ¹³C NMR : Carbonyl carbon (C=O) at ~175 ppm and sp³ carbons in the fused rings (25–45 ppm) .
    X-ray crystallography further resolves stereochemistry, as demonstrated in studies of its TACE (TNF-α converting enzyme) inhibitor derivatives .

Q. What preliminary biological activities have been reported for this compound?

this compound derivatives exhibit TACE inhibition , critical in modulating inflammatory responses. In a molecular docking study (PDB ID: 3EWJ), its carboxylate analog showed a binding affinity (Ki = 12 nM) comparable to dexamethasone, suggesting anti-inflammatory potential . Initial in vitro assays using HEK293 cells revealed dose-dependent suppression of TNF-α secretion (IC₅₀ ≈ 50 μM) .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization steps during synthesis?

The cyclization proceeds via a zwitterionic intermediate , where protonation of a hydroxyl group facilitates nucleophilic attack on an adjacent electrophilic carbon. Density Functional Theory (DFT) calculations suggest that the transition state involves a six-membered ring, stabilized by hydrogen bonding between the carboxylic acid and hydroxyl groups . Solvent polarity and Brønsted acid strength directly influence the activation energy, with polar aprotic solvents (e.g., DMSO) lowering ΔG‡ by 5–10 kcal/mol .

Q. How can synthetic yields be improved while minimizing byproducts?

Key strategies include:

  • Flow Chemistry : Continuous flow reactors reduce reaction times (<2 hours) and improve heat transfer, achieving yields >80% .
  • Catalyst Screening : Immobilized enzymes (e.g., lipases) or transition-metal catalysts (e.g., Pd/C) enhance regioselectivity, reducing epoxide byproducts .
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediates, enabling dynamic adjustment of reagent feed rates .

Q. How can contradictions in bioactivity data across assays be resolved?

Discrepancies often arise from assay conditions (e.g., cell type, ligand concentration). For example:

  • Cell-Based vs. Cell-Free Assays : TACE inhibition in HEK293 cells (IC₅₀ = 50 μM) vs. recombinant enzyme assays (IC₅₀ = 1.2 μM) may reflect differences in membrane permeability or off-target effects .
  • Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding kinetics and CRISPR-edited cell lines to isolate target-specific activity .

Q. What computational tools are used to predict the compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) model ligand-receptor interactions. For TACE (PDB 3EWJ), docking studies reveal hydrogen bonds between the carboxylate group and Arg-249/Ala-251 residues, while the spirocyclic core fits into a hydrophobic pocket . Machine learning (e.g., AlphaFold) predicts novel derivatives with enhanced steric complementarity .

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